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Introduction

The immunoproteasome is a specialized form of the proteasome that plays a critical role in the
processing of intracellular antigens for presentation by MHC class | molecules, thereby
initiating cytotoxic T lymphocyte responses. It is also involved in cytokine signaling and the
regulation of cellular proliferation and apoptosis. The catalytic core of the immunoproteasome
is composed of three distinct subunits: f1i (PSMB9/LMP2), 2i (PSMB10/MECL-1), and (35i
(PSMBS8/LMP7), which replace their constitutive counterparts in the standard proteasome upon
stimulation with pro-inflammatory cytokines like interferon-gamma (IFN-y).[1][2][3] Given its
central role in immune responses, the immunoproteasome is a key target for research in
infectious diseases, autoimmune disorders, and cancer immunotherapy.

Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used
technique for the stable and long-term silencing of specific genes in a variety of cell types,
including primary and non-dividing cells.[4][5] This document provides a comprehensive set of
application notes and detailed protocols for the effective knockdown of the immunoproteasome
subunits PSMB8, PSMB9, and PSMB10 using a lentiviral shRNA approach.
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Table 1: shRNA Target Sequences for Human
Immunoproteasome Subunjts @@

. Target Sequence Source/Vendor

Target Gene shRNA Identifier

(5'->3) Example

GCT GGTTGATGA Sigma-Aldrich
PSMBS8 (LMP7) shPSMB8-1

GTTTGAA (TRCNO000003102)

GCCAAG AAGTTC GenulN Biotech
PSMB8 (LMP7) shPSMB8-2

AAG GAC AAT (#V63657)

GCAGAT TCT GCT )
PSMB9 (LMP2) shPSMB9-1 N/A (Designed)

TCT GTT AAT

CCT GAG AAG ATT ,
PSMB9 (LMP2) shPSMB9-2 N/A (Designed)

GAC ATC TAT

GCA GAG ATT GAG _
PSMB10 (MECL-1) shPSMB10-1 N/A (Designed)

AAG AAT AAT

GAG AAG CTG AAG )
PSMB10 (MECL-1) shPSMB10-2 N/A (Designed)

AAG GCT TTA

Note: It is highly recommended to test multiple shRNA sequences for each target gene to

determine the most effective knockdown construct.[6]

Table 2: Representative Quantitative Knockdown

Efficiency
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. Method of Knockdown
Target Gene Cell Line o o Reference
Quantification Efficiency (%)

LN229

PSMB8 (LMP7) ] Western Blot ~65% (at 48h) [7]
Glioblastoma
c2cC12

PSMB9 (LMP2) gRT-PCR 65-75% [8]
Myoblasts
RPMI-8226

PSMB10 (MECL- _

1 Multiple Western Blot ~70% [9]
Myeloma

Experimental Protocols

This section provides a detailed step-by-step methodology for the lentiviral ShRNA knockdown

of immunoproteasome subunits.

shRNA Vector Preparation
o shRNA Design and Cloning:

o Design or select at least two to three independent shRNA sequences targeting the coding
region of the immunoproteasome subunit of interest (PSMB8, PSMB9, or PSMB10).[10]
Several online tools and commercial vendors offer pre-designed and validated shRNA
sequences.[11]

o Synthesize complementary DNA oligonucleotides encoding the shRNA sequence.
o Anneal the oligonucleotides to form a double-stranded DNA insert.

o Ligate the insert into a suitable lentiviral vector (e.g., pLKO.1) that has been digested with
the appropriate restriction enzymes. These vectors typically contain a selection marker,
such as puromycin resistance, and may also include a fluorescent reporter like GFP to
monitor transduction efficiency.[4]

o Transform the ligated vector into competent E. coli and select for positive clones.
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o Verify the correct insertion of the shRNA sequence by Sanger sequencing.

Lentivirus Production

This protocol is for the production of lentiviral particles in HEK293T cells.
Materials:

HEK293T cells

» Lentiviral transfer vector (containing the shRNA)

e Packaging plasmids (e.g., psPAX2 and pMD2.G)

o Transfection reagent (e.g., Lipofectamine 3000 or PEI)

e High-glucose DMEM with 10% FBS and 1% Penicillin-Streptomycin
e Opti-MEM | Reduced Serum Medium

e 0.45 pm syringe filter

Procedure:

e Day 1: Seed HEK293T Cells

o Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on
the day of transfection.

o Day 2: Transfection

In a sterile tube, mix the lentiviral transfer vector (e.g., 10 pug) and packaging plasmids
(e.g., 7.5 pg psPAX2 and 2.5 pg pMD2.G) in Opti-MEM.

[e]

In a separate tube, dilute the transfection reagent in Opti-MEM according to the

[e]

manufacturer's instructions.

Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room

[e]

temperature for 15-20 minutes.
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o Add the transfection complex dropwise to the HEK293T cells.

o Incubate the cells at 37°C in a CO2 incubator.

» Day 3: Change Medium

o After 16-24 hours, carefully remove the transfection medium and replace it with fresh, pre-
warmed complete growth medium.

o Day 4-5: Harvest Viral Supernatant

[¢]

At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the
lentiviral particles.

[¢]

Centrifuge the supernatant at 500 x g for 10 minutes to pellet any cell debris.

[¢]

Filter the supernatant through a 0.45 um syringe filter.

[e]

The viral supernatant can be used immediately or stored at -80°C in small aliquots.

Lentiviral Transduction of Target Cells

Materials:

Target cells (e.g., cancer cell lines, immune cells)

Lentiviral supernatant

Polybrene (hexadimethrine bromide)

Complete growth medium for target cells

Selection antibiotic (e.g., puromycin)
Procedure:

e Day 1: Seed Target Cells
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o Plate the target cells in a 6-well plate at a density that will result in 50-60% confluency on
the day of transduction.

o Day 2: Transduction

o Prepare different dilutions of the lentiviral supernatant in the target cell's complete growth
medium. It is recommended to test a range of multiplicities of infection (MOI).

o Add Polybrene to the diluted virus to a final concentration of 4-8 pg/mL to enhance
transduction efficiency.

o Remove the medium from the target cells and add the virus-containing medium.
o Incubate the cells at 37°C in a COZ2 incubator for 24 hours.
e Day 3: Change Medium

o After 24 hours, remove the virus-containing medium and replace it with fresh complete
growth medium.

e Day 4 onwards: Selection and Expansion

o 48-72 hours post-transduction, begin selection by adding the appropriate concentration of
the selection antibiotic (e.g., puromycin) to the medium. The optimal concentration should
be determined beforehand by performing a kill curve on the parental cell line.

o Continue to culture the cells in the presence of the selection antibiotic, changing the
medium every 2-3 days, until a stable population of transduced cells is established.

o Expand the stable cell line for further experiments.

Validation of Immunoproteasome Subunit Knockdown

a) Quantitative Real-Time PCR (qRT-PCR)

o RNA Extraction: Isolate total RNA from both the knockdown and control (e.g., non-
transduced or scrambled shRNA transduced) cells using a commercial RNA extraction Kit.
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o CDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription Kit.

e PCR: Perform gPCR using primers specific for the target immunoproteasome subunit and a
housekeeping gene (e.g., GAPDH, ACTB). The relative expression of the target gene can be
calculated using the AACt method.[10][12]

b) Western Blotting

e Protein Extraction: Lyse the knockdown and control cells in RIPA buffer supplemented with
protease inhibitors to extract total protein.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 pug) on an SDS-
polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

e Immunoblotting:
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

o Incubate the membrane with a primary antibody specific for the target immunoproteasome
subunit (PSMB8, PSMB9, or PSMB10) overnight at 4°C.

o Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-
conjugated secondary antibody for 1 hour at room temperature.

o Wash the membrane again and detect the signal using an enhanced chemiluminescence
(ECL) substrate.[13][14]

o Use an antibody against a housekeeping protein (e.g., B-actin, GAPDH) as a loading
control.

Functional Assays

a) Proteasome Activity Assay

o Prepare cell lysates from knockdown and control cells.
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e Measure the chymotrypsin-like (35/35i), trypsin-like (32/32i), and caspase-like (31/31i)
activities of the proteasome using specific fluorogenic peptide substrates.[8][15]

e Monitor the cleavage of the substrates over time using a fluorescence plate reader. A
decrease in the specific activity corresponding to the targeted subunit is expected.

b) Cell Viability and Apoptosis Assay
e Seed knockdown and control cells in 96-well plates.
o Assess cell viability using an MTT or similar colorimetric assay at different time points.

» Induce apoptosis using a relevant stimulus if desired (e.g., treatment with a
chemotherapeutic agent).

o Quantify apoptosis by flow cytometry using Annexin V and propidium iodide (PI) staining.[9]
[16]

c) Cell Migration and Invasion Assay

e Wound Healing Assay: Create a scratch in a confluent monolayer of knockdown and control
cells and monitor the rate of wound closure over time.[16]

o Transwell Assay: Seed cells in the upper chamber of a Transwell insert (with or without a
Matrigel coating for invasion) and measure their migration towards a chemoattractant in the
lower chamber.[7][16]

d) MHC Class | Surface Expression

e If the target cells express MHC class I, stimulate them with IFN-y to upregulate its
expression.[17]

 Stain the knockdown and control cells with a fluorescently labeled antibody against MHC
class I.

e Analyze the surface expression levels by flow cytometry. A reduction in MHC class |
expression may be observed upon immunoproteasome knockdown.
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Caption: Workflow for lentiviral shRNA-mediated gene knockdown.
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Caption: IFN-y signaling pathway leading to immunoproteasome induction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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